molecular formula C7H13NOS B14634308 1,5-Thiazonan-6-one CAS No. 53579-96-7

1,5-Thiazonan-6-one

Cat. No.: B14634308
CAS No.: 53579-96-7
M. Wt: 159.25 g/mol
InChI Key: YKDAUGPEJZVQLN-UHFFFAOYSA-N
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Description

1,5-Thiazonan-6-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Thiazonan-6-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 4-oxocarboxylic acids with hydroxylamine can lead to the formation of oxazinones, which can then be further modified to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,5-Thiazonan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1,5-Thiazonan-6-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Thiazonan-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

53579-96-7

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

1,5-thiazonan-6-one

InChI

InChI=1S/C7H13NOS/c9-7-3-1-5-10-6-2-4-8-7/h1-6H2,(H,8,9)

InChI Key

YKDAUGPEJZVQLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCCCSC1

Origin of Product

United States

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